6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol
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Overview
Description
6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol is a complex organic compound with a molecular formula of C21H19N5O. This compound is notable for its unique structure, which combines a pyrimidine ring with a quinazoline moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 4,6,7-trimethylquinazoline-2-amine with 6-phenylpyrimidin-4-ol under specific conditions such as the presence of a base and a suitable solvent . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial reactors are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol
- 4-Hydroxy-2-quinolones
- 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one
Uniqueness
6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19N5O |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H19N5O/c1-12-9-16-14(3)22-20(24-18(16)10-13(12)2)26-21-23-17(11-19(27)25-21)15-7-5-4-6-8-15/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |
InChI Key |
JHLNYNWRBVBDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=CC(=O)N3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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